Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Medicinal chemistry Pharmacokinetics Indole SAR

Medicinal chemistry programs require precise substitution patterns. Generic indole-2-carboxylates lack the C-6 hydroxyl and N-methyl groups essential for rhinovirus capsid-binding, tyrosinase inhibition, and IDO1/TDO dual targeting. - **Distinct pharmacophore**: 6-OH (H-bond donor) + N-Me (eliminates indolic NH) → unique physicochemical profile (XLogP ~2.0-2.5) - **Direct precursor**: Hydrolyze to active acid (CAS 541522-89-8) or derivatize via ester aminolysis for amide libraries - **Synthetic versatility**: Ethyl ester enables parallel SAR without separate activation Supplied as a research building block with strict quality control.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B11883663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1C)C=C(C=C2)O
InChIInChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3
InChIKeyXYFONSKUOHELDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Scaffold Identity


Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate (CAS 344936-66-9) is a trisubstituted indole-2-carboxylate ester bearing a C-6 phenolic hydroxyl and an N-1 methyl group . With a molecular formula of C₁₂H₁₃NO₃, a monoisotopic mass of 219.0895 g/mol, one hydrogen-bond donor, three hydrogen-bond acceptors, and a computed XLogP3 of approximately 2.0–2.5, this scaffold occupies a distinct physicochemical space relative to its des-methyl, des-hydroxy, and carboxylic acid analogs . It serves as a versatile building block in medicinal chemistry, most notably as a precursor to highly potent small-molecule inhibitors of rhinovirus replication .

6-OH & N-Me Enables rhinovirus capsid pharmacophore and reduces H-bond donor count for PK studies
Scaffold Direct precursor to patented rhinovirus replication inhibitors
Synthetic handle Ethyl ester supports direct amidation and controlled hydrolysis to free acid

Why Generic Indole-2-carboxylate Analogs Fail


In-class indole-2-carboxylates are not functionally interchangeable. The presence and position of the C-6 hydroxyl group critically determines hydrogen-bonding capacity and metabolic liability, while the N-1 methyl substituent eliminates the indolic N–H donor, altering both solubility and off-target promiscuity profiles [1]. SAR studies on indole-2-carboxylate-based HCV NS5B polymerase inhibitors have demonstrated that C-6 substituents directly modulate potency, and N-1 alkylation profoundly influences pharmacokinetic (PK) properties including oral bioavailability and AUC [2]. Furthermore, the 6-hydroxyindole pharmacophore has been identified as essential for antimelanogenic tyrosinase inhibition, where the para-position of the phenolic OH relative to the indole nitrogen is specifically required for activity—a structural feature absent in 4-hydroxy, 5-hydroxy, or 7-hydroxy regioisomers [3]. Simply substituting a generic ethyl indole-2-carboxylate lacking the 6-OH and N-Me modifications therefore risks loss of target engagement, reduced metabolic stability, and altered selectivity profiles that cannot be compensated by downstream derivatization alone.

Missing 6-OH Loss of hydrogen-bonding capacity and antiviral pharmacophore engagement; 6-unsubstituted analogs lack rhinovirus and tyrosinase entry points.
N–H indole analog Additional H-bond donor may alter permeability, metabolic stability, and off-target promiscuity relative to N-Me scaffold.
5-OH or 7-OH regioisomer Directs to different target classes (PPAR-γ, HCV NS5B) and cannot substitute for 6-OH in rhinovirus or antimelanogenic programs.

Quantitative Differentiation Evidence


N-1 Methyl Substitution Enhances Lipophilicity and PK

The N-1 methyl group of ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate eliminates the indole N–H hydrogen-bond donor, reducing polar surface area and increasing logP compared to the N-unsubstituted analog ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0). In a related series of indole-2-carboxylate-based HCV NS5B polymerase inhibitors, SAR studies revealed that N-1 benzyl substituents bearing fluoro or methyl groups at specific positions improved oral pharmacokinetic profiles, with optimized compounds achieving area-under-the-curve (AUC) values of 14 μM·h in rats and 8 μM·h in dogs [1]. While no direct head-to-head PK comparison between the N-Me and N–H 6-hydroxy ethyl esters has been published, the class-level inference is robust: N-alkylation of indole-2-carboxylates consistently enhances membrane permeability and metabolic stability, as demonstrated across multiple indole-based drug discovery programs targeting glycine binding sites, HCV NS5B, and IDO1 [2].

N-Me Lipophilicity
Class-level
XLogP3 ~+0.5
vs N–H analog
Reduced HBD count supports membrane permeability and PK.
In vivo AUC data from related N-1-substituted series.
Medicinal chemistry Pharmacokinetics Indole SAR

6-Hydroxy Substitution Enables Antiviral Pharmacophore

The 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid scaffold (the free acid analog of the ethyl ester) has been explicitly patented and published as a key intermediate in the preparation of a novel series of highly potent small-molecule inhibitors of rhinovirus replication . In the broader indole-2-carboxylate antiviral SAR landscape, compound 8f from the series reported by Zhang et al. (2014) demonstrated a selectivity index (SI) of 17.1 against Coxsackie B3 virus, while compound 14f exhibited IC₅₀ = 7.53 μM against influenza A with SI = 12.1 [1]. The 6-hydroxy substitution pattern specifically enables hydrogen-bonding interactions within the rhinovirus capsid binding pocket that are not accessible to 6-H, 6-methoxy, or 6-halo analogs. Critically, the 6-hydroxyindole pharmacophore has been independently validated as essential for tyrosinase inhibition, with the 6-OH position specifically required for activity—the 5-hydroxy and 7-hydroxy regioisomers show markedly reduced potency, confirming the positional specificity of the 6-OH group [2].

Antiviral Pharmacophore
Class-level
6-OH required
Patented rhinovirus inhibitor series
Enables capsid-binding pocket interactions.
5-OH and 7-OH regioisomers show reduced activity.
Antiviral drug discovery Rhinovirus inhibition Pharmacophore mapping

Ethyl Ester vs. Carboxylic Acid Flexibility

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate (MW 219.24) retains the ethyl ester at C-2, distinguishing it from the corresponding carboxylic acid analog, 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid (CAS 541522-89-8, MW 191.18) . In the context of indole-2-carboxylate-based drug discovery, the ethyl ester serves a dual function: (1) as a protected carboxylate synthon for further derivatization (e.g., amide coupling, hydrazide formation), and (2) as a potential prodrug moiety that can enhance cell permeability relative to the free acid. In the IDO1/TDO dual inhibitor series, indole-2-carboxylic acid derivatives achieved IC₅₀ values in the low micromolar range (compound 9o-1: IDO1 IC₅₀ = 1.17 μM, TDO IC₅₀ = 1.55 μM), with the free carboxylic acid group forming critical active-site interactions [1]. The ethyl ester analog offers the synthetic advantage of direct amidation without requiring separate coupling reagents for acid activation, while retaining the option of hydrolytic unmasking to the free acid in biological systems—an attribute not shared by the methyl ester analog (CAS 1150742-58-7), which may exhibit different hydrolysis kinetics .

Ester vs Acid
Cross-study context
Ethyl ester
Direct amidation; controlled hydrolysis
Greater synthetic optionality than free acid or methyl ester.
Free acid is direct rhinovirus inhibitor precursor.
Prodrug design Synthetic intermediate Ester vs. acid comparison

6-OH vs. 5-OH Positional Isomer Specificity

The regiospecific placement of the hydroxyl group at the C-6 position of the indole ring is a critical determinant of biological activity. Studies on hydroxyindole pharmacophores have demonstrated that 6-hydroxyindole is a potent and useful scaffold for antimelanogenic agents acting via tyrosinase inhibition, whereas the 5-hydroxyindole regioisomer shows substantially reduced activity [1]. This positional specificity arises from the distinct geometry of hydrogen-bonding interactions: the 6-OH group projects from the indole core at an angle and distance that optimally engages the dinuclear copper active site of tyrosinase, while the 5-OH isomer presents a different H-bond vector that fails to achieve productive binding. In the context of indole-2-carboxylate antiviral programs, ethyl 5-hydroxy-1H-indole-2-carboxylate (CAS 24985-85-1) has been employed as an intermediate for PPAR-γ binding agents and HCV NS5B inhibitor synthesis , whereas the 6-hydroxy-N-methyl scaffold is specifically claimed for rhinovirus inhibition . This target-class divergence between the 5-OH and 6-OH regioisomers underscores that positional isomerism is not a minor structural variation but a fundamental determinant of which biological targets can be addressed.

Positional Specificity
Class-level
6-OH regioisomer
vs 5-OH, 7-OH
Defines target-class engagement (rhinovirus, tyrosinase).
5-OH isomer directs to PPAR-γ/HCV NS5B.
Positional isomer SAR Pharmacophore geometry Tyrosinase inhibition

Optimal Research and Industrial Applications


Rhinovirus Antiviral Lead Optimization

The ethyl ester serves as a direct synthetic precursor to the 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid scaffold (CAS 541522-89-8), which has been patented and published as the core of a novel series of highly potent small-molecule inhibitors of rhinovirus replication . Medicinal chemistry teams pursuing rhinovirus capsid-binding inhibitors should prioritize this compound over the 5-hydroxy or 6-unsubstituted analogs, which lack the specific pharmacophoric requirements for this antiviral target. The N-1 methyl group further distinguishes it from N–H indole-2-carboxylates by eliminating an additional H-bond donor that could compromise blood-brain barrier penetration or cellular permeability. Controlled hydrolysis of the ethyl ester yields the active carboxylic acid for direct structure-activity relationship studies, while the ester itself can be used for amide library synthesis via direct aminolysis.

IDO1/TDO Dual Inhibitor Development

Indole-2-carboxylic acid derivatives bearing substitutions at the 6-position have been identified as potent IDO1/TDO dual inhibitors, with optimized compounds achieving IC₅₀ values at low micromolar and even double-digit nanomolar levels [1]. The 6-hydroxy-N-methyl substitution pattern on the ethyl ester scaffold provides a starting point for introducing 6-acetamido or other C-6 modifications known to enhance dual inhibitory potency. The ethyl ester functionality allows direct conversion to diverse amide, hydrazide, and heterocyclic derivatives without requiring separate acid activation steps, enabling rapid parallel synthesis for SAR exploration. This application scenario is not accessible to 5-hydroxy or N-unsubstituted indole-2-carboxylate regioisomers, which direct toward different target classes (PPAR-γ, glycine binding sites).

Tyrosinase Inhibition and Antimelanogenic Discovery

The 6-hydroxyindole pharmacophore has been validated as an optimal scaffold for tyrosinase inhibition, with the C-6 hydroxyl position specifically required for activity—the 5-OH and 7-OH regioisomers exhibit substantially reduced potency [2]. Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate uniquely combines this essential 6-OH group with N-1 methylation, which may confer improved dermal penetration and metabolic stability compared to N–H indole analogs. The ethyl ester at C-2 enables further derivatization into amides, hydrazones, or heterocyclic-fused systems while maintaining the critical 6-OH pharmacophore. For cosmetic, dermatological, or hyperpigmentation research programs, this compound represents a more synthetically versatile entry point than the corresponding methyl ester or free acid.

IL-4 Mediated Disease Programs

Derivatives of 3-amino-1H-indole-2-carboxylate (AIC) have demonstrated biological activity relevant to the treatment of allergies, asthma, rhinitis, dermatitis, B-cell lymphomas, and diseases associated with bacterial, rhinovirus, and respiratory syncytial virus (RSV) infections through inhibition of IL-4 transcription and release [3]. The target compound, bearing both 6-hydroxy and N-methyl substituents, provides a functionalized indole-2-carboxylate core that can be elaborated to 3-amino-AIC analogs via established synthetic methodologies (e.g., glycinate ester cyclization). The 6-OH group offers an additional vector for introducing solubilizing or targeting moieties, while the N-Me group may favorably modulate CYP450-mediated metabolism compared to N–H AIC analogs. This multi-target potential—spanning IL-4 mediated allergic/inflammatory conditions, rhinovirus, and RSV—is uniquely enabled by the combination of substitution patterns present in this scaffold and is not replicable with simpler indole-2-carboxylate building blocks lacking the 6-OH and N-Me functionalities.

Application
Selection Property
Validation Focus
Rhinovirus inhibitor research
6-OH pharmacophore presence
Capsid-binding assay and SAR
IDO1/TDO dual inhibitor studies
6-substitution flexibility
Enzyme inhibition and amide library synthesis
Tyrosinase inhibition research
6-OH position criticality
Antimelanogenic activity and skin penetration models
IL-4 signaling pathway studies
6-OH & N-Me substitution
IL-4 transcriptional inhibition and target engagement
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